
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one is a complex organic compound with a unique structure that includes a thiadiazinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one typically involves the reaction of tert-butylamine with 4-hydroxybenzaldehyde, followed by cyclization with isopropylamine and thiourea. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
This may include the use of continuous flow reactors to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine .
Aplicaciones Científicas De Investigación
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one involves its interaction with specific molecular targets. The hydroxyl and imino groups play crucial roles in its reactivity, allowing it to interact with enzymes and other proteins. The thiadiazinan ring structure also contributes to its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-isopropyl-1,3,5-thiadiazinan-4-one
- 4-Tert-butylphenol
- Buprofezin
Uniqueness
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one is unique due to its specific combination of functional groups and ring structure.
Propiedades
Número CAS |
69329-95-9 |
|---|---|
Fórmula molecular |
C16H23N3O2S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C16H23N3O2S/c1-11(2)19-14(17-16(3,4)5)22-10-18(15(19)21)12-6-8-13(20)9-7-12/h6-9,11,20H,10H2,1-5H3 |
Clave InChI |
DJKGEYBKPKGLCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
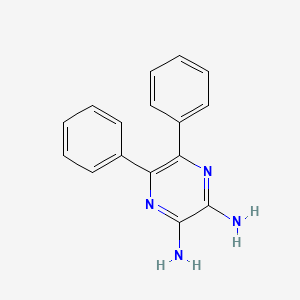
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
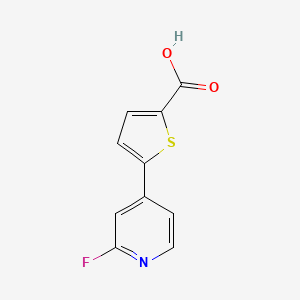
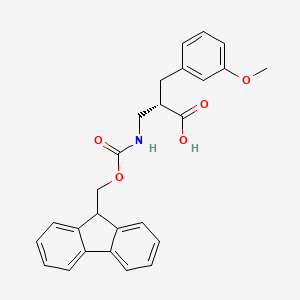





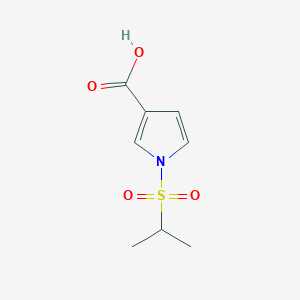
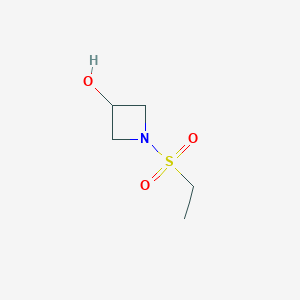
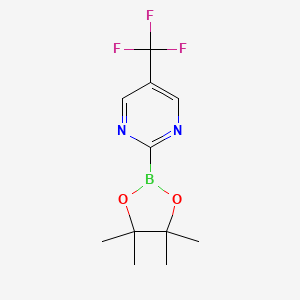
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
